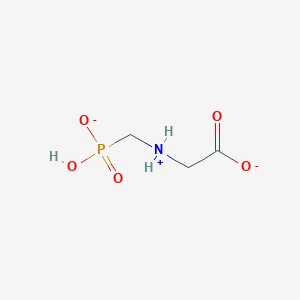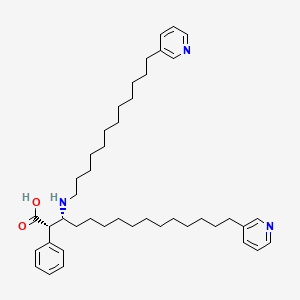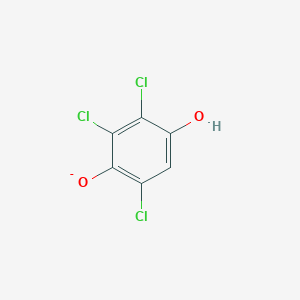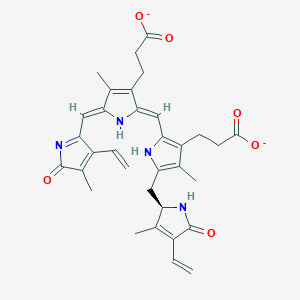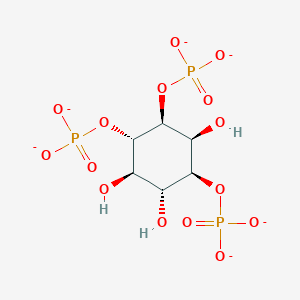
1D-myo-inositol 1,3,4-trisphosphate(6-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1D-myo-inositol 1,3,4-trisphosphate(6-) is the hexaanion of 1D-myo-inositol 1,3,4-trisphosphate. It has a role as a human metabolite. It is a conjugate base of a 1D-myo-inositol 1,3,4-trisphosphate.
Applications De Recherche Scientifique
Role in Second Messenger Systems
1D-Myo-inositol 1,3,4-trisphosphate(6-) is implicated in intracellular signaling as a second messenger. Studies indicate that substances like carbachol stimulate muscarinic receptors in rat cerebral cortical slices, leading to the formation of inositol polyphosphates, including inositol 1,3,4-trisphosphate (Batty, Nahorski, & Irvine, 1985). This process highlights the compound's significant role in cellular communication and response to stimuli.
Function in Calcium Mobilization
Inositol 1,3,4-trisphosphate is also involved in the mobilization of intracellular calcium. Research demonstrates that certain inositol phosphates can influence calcium regulation within cells, which is essential for various physiological processes (Berridge & Irvine, 1989). The regulation of calcium by inositol phosphates may involve complex interactions and oscillations, indicating a nuanced role in cellular signaling.
Involvement in Cellular Metabolic Pathways
The compound's role extends to various cellular metabolic pathways. For instance, it's involved in the metabolism of inositol 1,4,5-trisphosphate in rat parotid glands, indicating its presence and function in specific glandular tissues (Irvine, Anggard, Letcher, & Downes, 1985). Such studies underscore its importance in distinct physiological processes and organ systems.
Synthesis and Modification for Research
1D-Myo-inositol 1,3,4-trisphosphate(6-) and its analogues are synthesized and modified for various research purposes, including the study of calcium mobilization and cell signaling pathways (Kozikowski et al., 1994). These synthetic derivatives aid in elucidating the compound's biological activity and potential therapeutic applications.
Anti-Inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects. Research on animal models of inflammation suggests that isomers of inositol trisphosphate, including 1D-myo-inositol 1,3,4-trisphosphate, may have roles in reducing inflammation, potentially due to their ability to chelate metals and influence free radical generation (Claxson et al., 2005).
Scientific Research Applications of 1D-myo-inositol 1,3,4-trisphosphate(6-)
Analgesic Effects
- 1D-myo-inositol 1,3,4-trisphosphate has been shown to possess significant analgesic effects, particularly in reducing pain and opioid analgesic requirements during the postoperative period in cholecystectomized patients, without drug-related side effects. This suggests a potent and long-lasting analgesic effect possibly related to its anti-inflammatory properties (Tarnow et al., 1998).
Anti-inflammatory and Antiedematous Effects
- The compound exerts anti-inflammatory and antiedematous effects in the lung. In a model of neonatal acute lung injury (nALI), treatment with 1D-myo-inositol 1,3,4-trisphosphate led to improved oxygenation, ventilation, and decreased extravascular lung water. The compound was observed to decrease aSMase activity and ceramide concentrations, reduce alveolar epithelial apoptosis, and lower surfactant surface tensions, indicating its potential in clinical settings for lung diseases (Preuss et al., 2012).
Effects on Neurological Functions
- Intracerebroventricular administration of 1D-myo-inositol 1,3,4-trisphosphate (PP56) increased locomotor activity and reduced neuropeptide Y (NPY) induced hyperphagia in rats, though it did not affect NPY induced hypoactivity or the binding of 125I-NPY to brain membranes. This indicates that 1D-myo-inositol 1,3,4-trisphosphate may affect certain central nervous system functions, including locomotor activity and food intake (Heilig et al., 1991).
Vascular Effects
- Studies have shown that 1D-myo-inositol 1,3,4-trisphosphate can influence vascular responses, potentially inhibiting the vasopressor effects of neuropeptide Y (NPY) in vitro and in vivo, suggesting a novel class of synthetic nonpeptide drugs that might inhibit vascular effects of NPY without binding to the NPY receptor itself (Sun et al., 1995).
Cardioprotective Effects
- Pharmacological manipulation of inositol (1,4,5)-trisphosphate [Ins(1,4,5)P3] signaling, involving agonists and antagonists of Ins(1,4,5)P3 signaling, has been shown to mimic the cardioprotective effects of ischemic preconditioning in rabbit hearts, suggesting a potential role in cardioprotection (Gysembergh et al., 1999).
Burn Edema Reduction
- D-myo-inositol-1,2,6-trisphosphate has been found to significantly inhibit albumin extravasation in experimental burns, indicating its efficacy in reducing burn edema and improving vascular patency, possibly due to its anti-inflammatory properties and inhibition of edema-promoting inflammatory mediators (Tarnow et al., 1996).
Propriétés
Formule moléculaire |
C6H9O15P3-6 |
|---|---|
Poids moléculaire |
414.05 g/mol |
Nom IUPAC |
[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-6/t1-,2-,3+,4+,5+,6+/m1/s1 |
Clé InChI |
MMWCIQZXVOZEGG-MLQGYMEPSA-H |
SMILES isomérique |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)


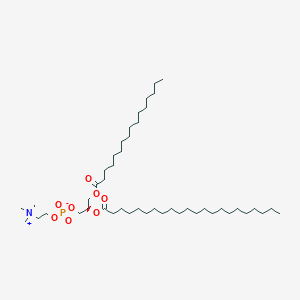
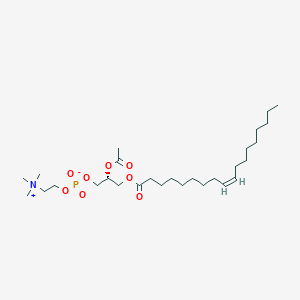
![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

